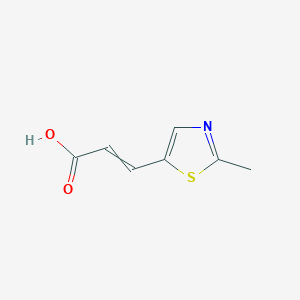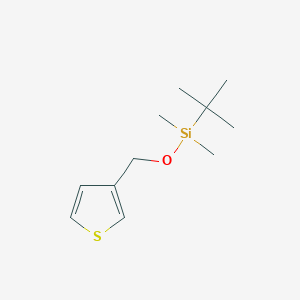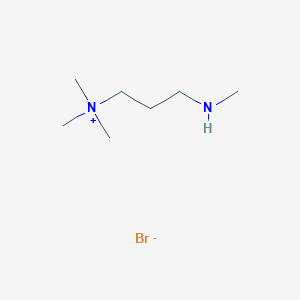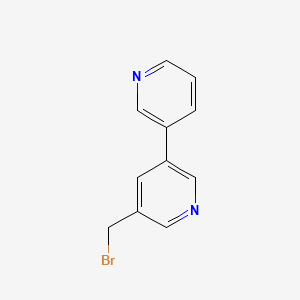
5-(Bromomethyl)-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3,3'-bipyridine is a heterocyclic organic compound that features a bromomethyl group attached to a pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3'-bipyridine typically involves the bromination of a precursor pyridine compound. One common method involves the reaction of 3-(pyridin-3-yl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3,3'-bipyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
5-(Bromomethyl)-3,3'-bipyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential therapeutic properties, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3,3'-bipyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biological pathways. This reactivity is exploited in drug design to create molecules that can selectively inhibit or activate target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-(pyridin-3-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-5-(pyridin-3-yl)pyridine: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
3-(Hydroxymethyl)-5-(pyridin-3-yl)pyridine: Contains a hydroxymethyl group, which can undergo different types of reactions compared to the bromomethyl group.
Uniqueness
5-(Bromomethyl)-3,3'-bipyridine is unique due to its bromomethyl group, which imparts distinct reactivity and allows for versatile chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
3-(bromomethyl)-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H,5H2 |
InChI Key |
BBAAMYMOVJOSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


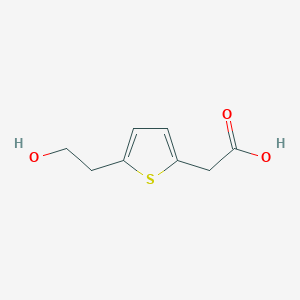

![N-{2,5-Dimethyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B8568367.png)
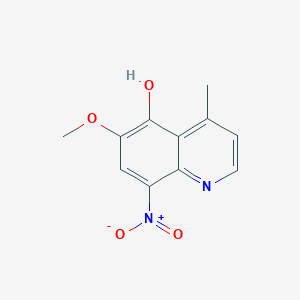
![1-Methoxy-2-methyl-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B8568377.png)
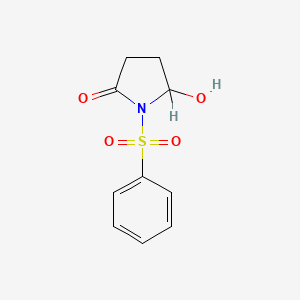
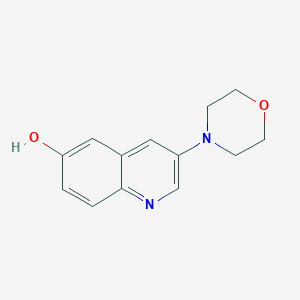
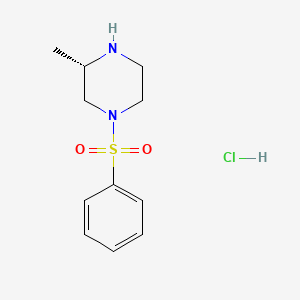
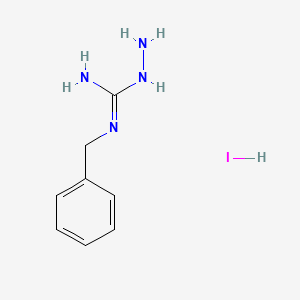
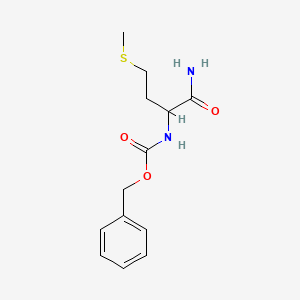
![2-[4-(4-Hydroxyphenyl)butyl]isoindole-1,3-dione](/img/structure/B8568443.png)
